Cas no 55001-05-3 ((1-bromo-4-methylpentan-3-yl)benzene)

(1-Bromo-4-methylpentan-3-yl)benzene is a brominated aromatic compound featuring a branched alkyl substituent, making it a versatile intermediate in organic synthesis. Its structure combines a reactive benzyl bromide moiety with a sterically hindered 4-methylpentan-3-yl group, offering selective reactivity for nucleophilic substitution or coupling reactions. The compound is particularly useful in pharmaceutical and agrochemical research, where its balanced lipophilicity and stability facilitate the development of complex molecules. The bromine atom provides a handle for further functionalization, while the methyl branching enhances steric control in reaction pathways. Suitable for Grignard reactions, cross-coupling, or as a building block in medicinal chemistry, it is typically handled under inert conditions due to its sensitivity to moisture and light.
(1-bromo-4-methylpentan-3-yl)benzene structure
55001-05-3 structure
Product name:(1-bromo-4-methylpentan-3-yl)benzene
CAS No:55001-05-3
MF:C12H17Br
MW:241.167382955551
CID:5986274
PubChem ID:82084611

(1-bromo-4-methylpentan-3-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • (1-bromo-4-methylpentan-3-yl)benzene
    • EN300-1869199
    • 55001-05-3
    • Inchi: 1S/C12H17Br/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
    • InChI Key: NAARWAJPQYNKAP-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 240.05136g/mol
  • Monoisotopic Mass: 240.05136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.4

(1-bromo-4-methylpentan-3-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869199-0.5g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
0.5g
$809.0 2023-09-18
Enamine
EN300-1869199-1.0g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
1g
$1229.0 2023-06-03
Enamine
EN300-1869199-0.1g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
0.1g
$741.0 2023-09-18
Enamine
EN300-1869199-5g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
5g
$2443.0 2023-09-18
Enamine
EN300-1869199-1g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
1g
$842.0 2023-09-18
Enamine
EN300-1869199-5.0g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
5g
$3562.0 2023-06-03
Enamine
EN300-1869199-10.0g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
10g
$5283.0 2023-06-03
Enamine
EN300-1869199-2.5g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
2.5g
$1650.0 2023-09-18
Enamine
EN300-1869199-0.25g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
0.25g
$774.0 2023-09-18
Enamine
EN300-1869199-0.05g
(1-bromo-4-methylpentan-3-yl)benzene
55001-05-3
0.05g
$707.0 2023-09-18

(1-bromo-4-methylpentan-3-yl)benzene Related Literature

Additional information on (1-bromo-4-methylpentan-3-yl)benzene

The Compound CAS No. 55001-05-3: (1-Bromo-4-Methylpentan-3-Yl)Benzene

The compound CAS No. 55001-05-3, commonly referred to as (1-bromo-4-methylpentan-3-yl)benzene, is a unique organic compound with significant applications in various fields of chemistry. This compound is characterized by its brominated structure, which plays a crucial role in its chemical reactivity and potential uses. Recent studies have highlighted its importance in the synthesis of advanced materials and pharmaceutical compounds, making it a subject of interest for researchers worldwide.

The structure of (1-bromo-4-methylpentan-3-yl)benzene consists of a benzene ring attached to a brominated pentane derivative. The bromine atom is located at the first position of the pentane chain, while a methyl group is attached at the fourth position. This arrangement creates a unique steric and electronic environment, which influences the compound's reactivity and stability. Researchers have explored its potential as a precursor in the synthesis of biologically active molecules, particularly in the development of new drug candidates.

One of the most recent advancements involving (1-bromo-4-methylpentan-3-yl)benzene is its use in click chemistry reactions. These reactions are known for their efficiency and selectivity, making them ideal for constructing complex molecular architectures. The bromine atom in this compound serves as an excellent leaving group, enabling nucleophilic substitutions that are pivotal in forming new chemical bonds. Studies published in leading chemistry journals have demonstrated its effectiveness in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry.

In addition to its role in organic synthesis, (1-bromo-4-methylpentan-3-yl)benzene has been investigated for its applications in polymer science. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored properties. For instance, researchers have reported the synthesis of high-performance polymers using this compound as a monomer, showcasing its potential in creating advanced materials for industrial and technological applications.

The synthesis of (1-bromo-4-methylpentan-3-yL)benzene involves a multi-step process that typically begins with the bromination of an appropriate alkane derivative. Recent advancements in catalytic methods have improved the efficiency and yield of this synthesis, making it more accessible for large-scale production. The use of transition metal catalysts has been particularly effective in achieving high purity and minimizing by-products.

From an environmental perspective, understanding the degradation pathways of (1-bromo-4-methylpentan-3-yL)benzene is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, with microorganisms playing a key role in breaking it down into less harmful substances. This knowledge is essential for ensuring safe handling and disposal practices in industrial settings.

Moreover, the compound's stability under various conditions has been extensively studied. Research indicates that (1-bromo-4-methylpentan-3-yL)benzene exhibits good thermal stability and resistance to oxidation, making it suitable for applications requiring prolonged exposure to harsh environments. These properties further enhance its versatility across different industries.

In conclusion, (1-bromo-4-methylpentan-3-yL)benzene (CAS No. 55001-05-) stands out as a versatile compound with diverse applications in organic synthesis, polymer science, and material development. Its unique chemical structure and reactivity continue to drive innovative research, positioning it as a key player in advancing modern chemistry.

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